6-(2-Fluorophenyl)pyrimidin-4-ol
Overview
Description
6-(2-Fluorophenyl)pyrimidin-4-ol is an organic compound characterized by a pyrimidin-4-ol core substituted with a 2-fluorophenyl group
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the reaction of 2-fluorophenylboronic acid with a pyrimidin-4-ol derivative in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and is known for its high efficiency and selectivity.
Direct Substitution Reaction: Another approach involves the direct substitution of a suitable leaving group on the pyrimidin-4-ol ring with a 2-fluorophenyl group. This method requires specific reaction conditions, such as elevated temperatures and the use of strong bases.
Industrial Production Methods: The industrial production of this compound often employs large-scale versions of the above synthetic routes. The choice of method depends on factors such as cost, scalability, and environmental impact. Continuous flow reactors and automated synthesis platforms are increasingly being used to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as pyrimidin-4-one derivatives.
Reduction: Reduction reactions can convert the pyrimidin-4-ol group to a pyrimidin-4-yl group.
Substitution: Substitution reactions at the pyrimidin-4-ol core can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Strong bases like sodium hydride (NaH) and nucleophilic reagents are typically employed.
Major Products Formed:
Oxidation Products: Pyrimidin-4-one derivatives.
Reduction Products: Pyrimidin-4-yl derivatives.
Substitution Products: Various functionalized pyrimidin-4-ol derivatives.
Scientific Research Applications
Chemistry: 6-(2-Fluorophenyl)pyrimidin-4-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating diseases. Its derivatives are being investigated for their antiviral, anti-inflammatory, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 6-(2-Fluorophenyl)pyrimidin-4-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved vary based on the derivative and its intended use.
Comparison with Similar Compounds
6-(2-Chlorophenyl)pyrimidin-4-ol: Similar structure with a chlorine substituent instead of fluorine.
6-(2-Methoxyphenyl)pyrimidin-4-ol: Contains a methoxy group instead of fluorine.
6-(2-Nitrophenyl)pyrimidin-4-ol: Features a nitro group in place of fluorine.
Uniqueness: 6-(2-Fluorophenyl)pyrimidin-4-ol stands out due to the presence of the fluorine atom, which imparts unique chemical and physical properties compared to its chloro, methoxy, and nitro analogs. The fluorine atom can influence the compound's reactivity, stability, and biological activity.
Properties
IUPAC Name |
4-(2-fluorophenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-4-2-1-3-7(8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXCZTGUYINUMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)NC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288648 | |
Record name | 6-(2-Fluorophenyl)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101288648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159820-22-0 | |
Record name | 6-(2-Fluorophenyl)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159820-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2-Fluorophenyl)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101288648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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